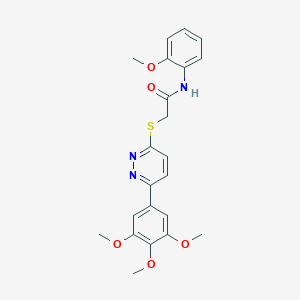

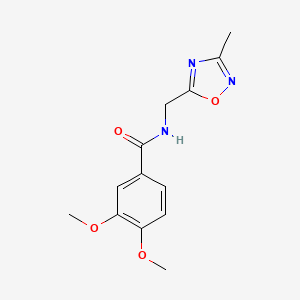

3,4-dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,4-dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a significant class of amide compounds widely used in various industries . The molecule also features a 1,2,4-oxadiazole ring, a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds often starts from a benzoic acid derivative . For instance, novel benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzamide core and a 1,2,4-oxadiazole ring . The aromaticity of the oxadiazole ring is reduced to such an extent that it shows conjugated diene character .Aplicaciones Científicas De Investigación

Antioxidant Activity

3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: has been investigated for its antioxidant potential. Researchers have conducted in vitro assays to evaluate its total antioxidant capacity, free radical scavenging ability, and metal chelating activity . These properties are crucial in combating oxidative stress and protecting cells from damage caused by free radicals.

Antibacterial Properties

The compound has also been assessed for its antibacterial activity. In vitro studies have examined its effectiveness against both gram-positive and gram-negative bacteria. Comparisons with control drugs provide insights into its potential as an antimicrobial agent .

Drug Discovery

Amide derivatives, including benzamides, play a significant role in drug discovery. Researchers explore their pharmacological properties to identify potential therapeutic agents. The unique structure of 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide may offer novel avenues for drug development .

Plant Hormone Analogs

Indole derivatives, such as 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide , share structural similarities with plant hormones. For example, indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Although not directly related, exploring analogs of plant hormones can lead to insights into plant growth regulation and potential agricultural applications .

Industrial and Material Science

Amides find applications beyond medicine. In industrial sectors like plastics, rubber, and paper production, amide compounds play essential roles. While specific research on this compound’s industrial applications is lacking, its structural features may contribute to material science innovations .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential therapeutic applications. Oxadiazole or furadiazole ring-containing derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, conducting in vivo biochemical tests of effective amides could lead to researches in different fields of application .

Mecanismo De Acción

Target of Action

Compounds containing theoxadiazole ring, such as this one, are known to have a broad range of chemical and biological properties . They have been found to bind with high affinity to multiple receptors , which could potentially be the targets of this compound.

Mode of Action

It’s known that oxadiazole derivatives can interact with their targets in various ways, leading to a range of biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Biochemical Pathways

Oxadiazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The oxadiazole ring in the compound is known to be soluble in water , which could potentially influence its bioavailability.

Result of Action

Oxadiazole derivatives are known to exhibit a range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that the compound could have a variety of effects at the molecular and cellular level.

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-8-15-12(20-16-8)7-14-13(17)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBXPETYBJGTSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2450125.png)

![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)

![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)

![Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2450134.png)

![1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2450137.png)

![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)